4-(phenoxymethyl)-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)15-6-4-5-14(9-15)19(28)26-11-17(12-26)27-10-16(24-25-27)13-29-18-7-2-1-3-8-18/h1-10,17H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWBBWWYGSCTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(phenoxymethyl)-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by relevant data tables and research findings.
1. Synthesis
The synthesis of this compound typically involves the reaction of phenoxymethyl derivatives with azetidine and trifluoromethyl benzoyl groups. The general synthetic route can be summarized as follows:
- Step 1 : Synthesis of the azetidine derivative.
- Step 2 : Formation of the triazole ring through cycloaddition reactions involving azides or hydrazines.
- Step 3 : Coupling with phenoxymethyl and trifluoromethyl benzoyl moieties.
The biological activity of triazoles often involves the inhibition of specific enzymes or pathways. For instance, triazoles can act as:
- Antifungal agents : By inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
- Antibacterial agents : Targeting bacterial cell wall synthesis or interfering with metabolic pathways.
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. For example:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against Gram-positive bacteria | |
| Related triazole derivatives | Effective against Mycobacterium tuberculosis |
Anti-inflammatory Properties
A study highlighted that certain triazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity
Triazoles have been investigated for their potential anticancer properties. For instance:
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HCT-116 (colon carcinoma) | 6.2 | |
| Other triazoles | T47D (breast cancer) | 27.3 |
Case Study 1: Antimicrobial Efficacy
In a comparative study, several triazole derivatives were tested against common pathogens. The results indicated that the compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
A series of synthesized triazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The compound demonstrated significant inhibition rates against HCT-116 and T47D cells, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Variants and Their Properties
Key Observations :
- Trifluoromethyl vs. Trifluoromethoxy : The target compound’s CF₃ group increases lipophilicity and metabolic stability compared to BG13967’s OCF₃, which may reduce steric hindrance but lower electronegativity .
- Benzoyl vs.
- Phenoxymethyl Substituents: Fluorination (e.g., 4-fluorophenoxy in ) improves solubility but may alter target affinity .
Key Observations :
Physicochemical Properties
Table 3: Physical Properties of Selected Analogs
Key Observations :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis of this triazole-azetidine hybrid typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by coupling reactions to introduce the azetidine and phenoxymethyl groups. Key parameters include:
- Catalyst system : CuSO₄/sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours yields ~61% efficiency for analogous triazole derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for benzoylation steps on azetidine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product with >95% purity .
Q. How can structural characterization be rigorously performed for this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : Use H and C NMR to confirm regioselectivity of the triazole ring and substituent positions (e.g., phenoxymethyl C-17 at δ 61.08 ppm in CDCl₃) .
- X-ray crystallography : Resolve steric interactions between the azetidine core and trifluoromethylbenzoyl group, as dihedral angles >30° between phenyl rings and triazole indicate conformational strain .
- Elemental analysis : Validate purity by matching calculated vs. experimental C/H/N ratios (e.g., C: 62.56% calculated vs. 62.50% observed) .
Advanced Research Questions
Q. How can researchers analyze the compound's biological activity and target engagement?
- In vitro assays : Screen against kinase or protease panels to identify inhibitory activity (IC₅₀). For example, analogous triazole-thiadiazole hybrids show sub-micromolar activity against cancer cell lines .
- Molecular docking : Use AutoDock Vina to model interactions with targets like α-glucosidase. Docking poses (e.g., π-π stacking between triazole and Tyr72) can rationalize activity differences among derivatives .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) for high-affinity targets identified via docking .
Q. What strategies resolve contradictions in reported reactivity or bioactivity data?
- Steric/electronic analysis : Conflicting reactivity data may arise from substituent effects. For instance, electron-withdrawing groups (e.g., trifluoromethyl) on the benzoyl moiety reduce azetidine ring flexibility, altering nucleophilic reactivity .
- Meta-analysis : Compare bioactivity datasets across analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify structure-activity relationships (SAR). For example, 3-fluorophenyl derivatives exhibit 3× higher metabolic stability than 4-fluorophenyl analogs .
Q. How can computational methods predict pharmacokinetic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate solubility (logP) and bioavailability. The trifluoromethyl group increases lipophilicity (clogP ~3.5), suggesting moderate blood-brain barrier penetration .
- MD simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways and half-life .
Q. What experimental designs optimize stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative stress (H2O2) to identify degradation products. LC-MS can track hydrolysis of the benzoyl-azetidine bond, a common instability .
- Excipient compatibility : Test with lactose or PEG 4000 to enhance solid-state stability via co-crystallization .
Methodological Considerations
Q. How to design SAR studies for this compound?
- Substituent libraries : Synthesize analogs with variations in (a) phenoxymethyl substituents (e.g., methoxy, nitro), and (b) azetidine-linked groups (e.g., pyrrolidine vs. piperidine).
- Activity cliffs : Use hierarchical clustering to identify "cliffs" where minor structural changes (e.g., CF3 → CH3) cause >10-fold potency drops .
Q. What analytical workflows validate synthetic intermediates?
- Online monitoring : Employ ReactIR to track azide-alkyne cycloaddition in real time (disappearance of ~2100 cm<sup>−1</sup> azide peak) .
- High-resolution MS : Confirm intermediate masses (e.g., [M+H]<sup>+</sup> = 411.1423 for the triazole-azetidine precursor) with <5 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
